Physicochemical Profile: LogP and H-Bond Donor Comparison
At the physicochemical level, 4‑methoxy‑2‑methylpyrimidine‑5‑carbonitrile is clearly differentiated from 4‑amino‑2‑methylpyrimidine‑5‑carbonitrile (CAS 698‑29‑3) and 2‑methylpyrimidine‑4‑carbonitrile (CAS 64571‑34‑2). Relative to the 4‑amino analogue, it has a higher LogP (+0.58 units; 0.84 vs. 0.25–0.82 depending on source), zero H‑bond donors (vs. 1 for the amine), and a 11 % larger molecular weight (149.15 vs. 134.14 g·mol⁻¹). Compared with 2‑methylpyrimidine‑4‑carbonitrile, it offers one additional H‑bond acceptor (4 vs. 3), a slightly elevated LogP (+0.04), and a 25 % higher molecular weight .
| Evidence Dimension | Physicochemical profile (LogP, H‑bond donors/acceptors, MW) |
|---|---|
| Target Compound Data | LogP = 0.84; H‑bond donors = 0; H‑bond acceptors = 4; MW = 149.15 g·mol⁻¹ |
| Comparator Or Baseline | 4‑Amino‑2‑methylpyrimidine‑5‑carbonitrile: LogP = 0.25–0.82, H‑bond donors = 1, MW = 134.14; 2‑Methylpyrimidine‑4‑carbonitrile: LogP = 0.80, H‑bond acceptors = 3, MW = 119.13 |
| Quantified Difference | ΔLogP = +0.58 (vs. amino analogue); ΔH‑bond donors = –1; ΔMW ≈ +11–25 % |
| Conditions | Calculated LogP values from Fluorochem (target) and Chembase/PubChem (comparators); MW from supplier CoA. |
Why This Matters
The higher LogP and absence of H‑bond donors predict improved passive membrane permeability and lower susceptibility to P‑glycoprotein efflux, making the methoxy analogue a superior starting point for CNS‑ or intracellular‑target programmes.
- [1] Chembase. 4-Amino-2-methylpyrimidine-5-carbonitrile – Physicochemical Data (LogP = 0.254). Available at: https://en.chembase.cn (Accessed 2026-05-07). View Source
